molecular formula C17H11Cl2N5O6 B14939194 3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B14939194
M. Wt: 452.2 g/mol
InChI Key: WGEVEBBXZSIJCQ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The dichlorophenyl and dinitrophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the subsequent substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, would be carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The dichlorophenyl and dinitrophenyl groups may facilitate binding to specific sites on the target molecule, while the oxazole ring can participate in various chemical interactions. These interactions can lead to inhibition or activation of the target, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-N’-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide lies in its combination of dichlorophenyl and dinitrophenyl groups attached to the oxazole ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11Cl2N5O6

Molecular Weight

452.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N'-(2,4-dinitrophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C17H11Cl2N5O6/c1-8-14(16(22-30-8)15-10(18)3-2-4-11(15)19)17(25)21-20-12-6-5-9(23(26)27)7-13(12)24(28)29/h2-7,20H,1H3,(H,21,25)

InChI Key

WGEVEBBXZSIJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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